trans-4-[({2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
trans-4-[({2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound that features a coumarin derivative. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[({2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves multiple steps. One common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents in the presence of a base like triethylamine . The reaction is typically carried out in a solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The coumarin moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cyclohexane ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the coumarin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the coumarin moiety can lead to the formation of hydroxylated derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biology, the compound’s coumarin moiety is known for its antimicrobial and anticancer properties. It has been studied for its potential to inhibit the growth of various bacterial strains and cancer cells .
Medicine
In medicine, this compound is being explored for its potential as an anticoagulant and anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
In the industrial sector, the compound can be used in the production of dyes, perfumes, and other specialty chemicals. Its unique properties make it valuable for various applications .
Mechanism of Action
The mechanism of action of trans-4-[({2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The coumarin moiety can inhibit enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . Additionally, the compound can modulate various signaling pathways involved in inflammation and coagulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as:
Uniqueness
What sets trans-4-[({2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid apart is its unique combination of functional groups. The presence of both the coumarin moiety and the cyclohexane ring allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C22H27NO6 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[[2-(4,8-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H27NO6/c1-12-10-19(24)29-20-13(2)18(9-8-17(12)20)28-14(3)21(25)23-11-15-4-6-16(7-5-15)22(26)27/h8-10,14-16H,4-7,11H2,1-3H3,(H,23,25)(H,26,27) |
InChI Key |
LZHDYJKVUJPAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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